Cas no 1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide structure](https://fr.kuujia.com/scimg/cas/1404190-45-9x500.png)
1404190-45-9 structure
Nom du produit:(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Numéro CAS:1404190-45-9
Le MF:C27H32F6N2O2
Mégawatts:530.545608520508
CID:5667201
PubChem ID:156613851
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- (5.ALPHA.,17.BETA.)-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXO-4-AZAANDROST-17-CARBOXAMIDE
- 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- UNII-TU9RDA2UZ5
- (5alpha,17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-17-carboxamide
- 1404190-45-9
- N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide , (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
- TU9RDA2UZ5
- 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-[2,5-bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
-
- Piscine à noyau: 1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1
- La clé Inchi: AIUHDIPAGREENV-LKOHVCGWSA-N
- Sourire: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(N[C@H]3CC[C@@H]21)=O)=O)(F)F
Propriétés calculées
- Qualité précise: 530.23679724g/mol
- Masse isotopique unique: 530.23679724g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 2
- Complexité: 922
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.4
- Surface topologique des pôles: 58.2Ų
Propriétés expérimentales
- Dense: 1.286±0.06 g/cm3(Predicted)
- Point d'ébullition: 613.8±55.0 °C(Predicted)
- Le PKA: 13.33±0.70(Predicted)
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Littérature connexe
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide) Produits connexes
- 114-21-6(Mandelic Acid Sodium Salt)
- 681240-34-6(2-{1-(benzyloxy)carbonyl-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid)
- 133495-64-4(3-Methoxy-2-{(2E)-3-phenylprop-2-enyl-oxy}benzaldehyde)
- 1361472-98-1(5-Fluoro-3-(2,3,4-trichlorophenyl)pyridine-2-acetonitrile)
- 2248215-52-1((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)
- 1248242-84-3(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-methanesulfonyl chloride)
- 513-18-8(Umbellularic acid)
- 1805960-36-4(2-Aminomethyl-6-cyano-3-nitrobenzoic acid)
- 1805109-93-6(Methyl 4-amino-3-cyano-6-(difluoromethyl)pyridine-2-acetate)
- 2034620-52-3(5-bromo-N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylpyridine-3-carboxamide)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
